Glycinamide, N,N-diethylglycyl-N-(2-methyl-1-phenylethyl)-
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Overview
Description
Glycinamide, N,N-diethylglycyl-N-(2-methyl-1-phenylethyl)- is an organic compound that belongs to the class of carboximidic acids. It is a derivative of glycine, an amino acid, and is characterized by its water solubility and white solid appearance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glycinamide, N,N-diethylglycyl-N-(2-methyl-1-phenylethyl)- typically involves the treatment of amino acid esters with ammonia . This method is a simplified approach to preparing alpha amino acid amides. The reaction conditions generally include maintaining a controlled temperature and pH to ensure the successful formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of glycinamide derivatives often involves large-scale chemical reactors where the reaction conditions can be precisely controlled. The use of catalysts and optimized reaction pathways can enhance the yield and purity of the compound. The industrial production methods are designed to be cost-effective and scalable to meet the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
Glycinamide, N,N-diethylglycyl-N-(2-methyl-1-phenylethyl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines. Substitution reactions can result in a wide range of derivatives, depending on the substituent introduced.
Scientific Research Applications
Glycinamide, N,N-diethylglycyl-N-(2-methyl-1-phenylethyl)- has diverse applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various organic compounds and as a ligand for transition metals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of glycinamide, N,N-diethylglycyl-N-(2-methyl-1-phenylethyl)- involves its interaction with specific molecular targets and pathways. As a ligand, it can bind to transition metals, influencing various biochemical processes . The compound’s buffering capacity also plays a crucial role in maintaining the stability of biological systems.
Comparison with Similar Compounds
Similar Compounds
Glycine: The parent amino acid from which glycinamide derivatives are synthesized.
Glycinamide hydrochloride: A related compound used as a buffer in cell culture work.
Aminomethylamide: Another derivative of glycine with similar properties.
Uniqueness
Glycinamide, N,N-diethylglycyl-N-(2-methyl-1-phenylethyl)- is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its ability to act as a ligand for transition metals and its buffering capacity make it particularly valuable in various research and industrial applications.
Properties
CAS No. |
50333-32-9 |
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Molecular Formula |
C17H27N3O2 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-[2-(diethylamino)acetyl]-2-(2-phenylpropan-2-ylamino)acetamide |
InChI |
InChI=1S/C17H27N3O2/c1-5-20(6-2)13-16(22)19-15(21)12-18-17(3,4)14-10-8-7-9-11-14/h7-11,18H,5-6,12-13H2,1-4H3,(H,19,21,22) |
InChI Key |
GZYJKGUBIAWBFI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)NC(=O)CNC(C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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